4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one
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Overview
Description
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Enone Structure: The enone structure is formed by the reaction of the nitrated pyrazole with an appropriate aldehyde or ketone under basic conditions.
Introduction of the Dimethylamino Group: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-amino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-3-(4-nitro-phenyl)-but-3-en-2-one: Similar structure but with a phenyl ring instead of a pyrazole ring.
4-Dimethylamino-3-(4-nitro-thiazol-1-yl)-but-3-en-2-one: Similar structure but with a thiazole ring instead of a pyrazole ring.
Uniqueness
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where the pyrazole ring can enhance binding affinity and specificity to biological targets or contribute to the material’s electronic properties.
Properties
CAS No. |
1004643-50-8 |
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Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
4-(dimethylamino)-3-(4-nitropyrazol-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H12N4O3/c1-7(14)9(6-11(2)3)12-5-8(4-10-12)13(15)16/h4-6H,1-3H3 |
InChI Key |
SOQHARUVJGBKTK-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CN(C)C)N1C=C(C=N1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C(=CN(C)C)N1C=C(C=N1)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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